The compound 2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a complex organic molecule that belongs to the class of benzothiadiazines. It features a unique structure that integrates multiple functional groups, making it of interest in various scientific applications. The compound's chemical formula is and its molecular weight is approximately 520.6 g/mol.
This compound is identified by the CAS number 2549014-62-0 and can be found in chemical databases such as ChemSrc and PubChem. Detailed information about its structure and properties can be accessed through these resources, which provide insights into its potential applications in medicinal chemistry and material science.
The compound can be classified under several categories:
The synthesis of 2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves multi-step organic reactions. While specific synthetic routes for this compound are not extensively documented in the literature, similar compounds suggest the following general approach:
Technical details such as reaction conditions (temperature, solvents) and catalysts would depend on the specific synthetic pathway chosen.
The molecular structure of this compound can be represented using various notations:
COc1ccc(N2C(=O)N(Cc3nnc(-c4cc(C)cc(C)c4)o3)c3ccccc3S2(=O)=O)cc1OC
The compound features:
Chemical reactions involving 2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can include:
These reactions are crucial for understanding how the compound interacts with other molecules in biological systems or during synthetic processes.
Data from related compounds could provide insights into expected biological interactions.
The physical and chemical properties of 2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione include:
Analyses such as spectroscopy (NMR, IR) or mass spectrometry could provide further information about the compound's structural integrity and purity.
The potential applications of 2-(3,5-dimethylphenyl)-4-[(oxan-4-yl)methyl]-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione include:
CAS No.:
CAS No.: 1190931-41-9
CAS No.: 1482467-37-7
CAS No.: 85252-29-5